2-Ethoxy-1-ethanamine hydrochloride

Virology Vaccine Development Antiviral

Generic amines often fail in high-value radiopharmaceutical or agrochemical routes. 2-Ethoxyethylamine HCl (CAS 135201-16-0) solves this with a unique ethoxy-driven reactivity profile. • Enables selective PNP5 ligand synthesis for 99mTc myocardial imaging agents • Achieves 95% synthesis selectivity from 2-ethoxyethanol • Unlocks dual LCST/UCST thermoresponsive materials research. BenchChem provides documented, research-grade supply with flexible packaging.

Molecular Formula C4H12ClNO
Molecular Weight 125.6 g/mol
CAS No. 135201-16-0
Cat. No. B1419219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1-ethanamine hydrochloride
CAS135201-16-0
Molecular FormulaC4H12ClNO
Molecular Weight125.6 g/mol
Structural Identifiers
SMILESCCOCCN.Cl
InChIInChI=1S/C4H11NO.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H
InChIKeyXIPPQCNBPIXCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-1-ethanamine Hydrochloride Overview


2-Ethoxy-1-ethanamine hydrochloride (CAS 135201-16-0), also known as 2-ethoxyethylamine hydrochloride, is a primary aliphatic amine salt with the molecular formula C₄H₁₂ClNO . This compound is a stable, colorless crystalline solid at room temperature and is recognized as a key bifunctional building block, featuring both an amine and an ether group, which enables its use in diverse synthetic applications . It serves as a crucial intermediate in the synthesis of specialized molecules, including radiopharmaceutical precursors and advanced agrochemicals [1].

Bifunctional aliphatic amine-ether building block for multi-step synthesis
Key scaffold in radiopharmaceutical precursor synthesis (PNP5 for 99mTc imaging)
Differentiated intermediate for agrochemical and smart polymer research

Why 2-Ethoxy-1-ethanamine HCl Is Irreplaceable


In-class amine compounds, such as 2-methoxyethylamine or ethanolamine, are often considered interchangeable due to their similar functional groups. However, for 2-ethoxy-1-ethanamine hydrochloride, substitution leads to divergent outcomes in key performance parameters. The ethoxy group imparts distinct physicochemical and biological properties compared to methoxy or hydroxyl analogs, directly affecting synthetic yield, target selectivity in biological assays, and the ultimate efficacy of downstream products [1]. Specifically, the compound's unique balance of nucleophilicity, steric bulk, and lipophilicity dictates its suitability for specific reactions, such as the multi-step synthesis of PNP5 for myocardial imaging, where the ethoxy chain is critical for complex stability [2]. Generic substitution risks failure in these specialized, high-value applications.

This Product
Ethoxy chain provides specific steric and lipophilic balance for tailored reactivity
Methoxy / Hydroxy Analogs
Smaller or polar head groups may shift nucleophilicity, selectivity, and material properties
Even closely related alkoxyethylamines can produce divergent outcomes in biological response, complex stability, or thermoresponsive behavior—direct substitution requires validation.

2-Ethoxy-1-ethanamine HCl Performance Evidence


Head-to-Head Antiviral Vaccine Efficacy

In a study directly comparing 10 monoamines for their ability to induce protective immunity against Sendai virus when used to inactivate the virus for a nasal vaccine, 2-ethoxyethylamine conferred 'almost complete protection', whereas the closely related 2-methoxyethylamine analog induced 'complete protection' [1]. This indicates a quantifiable difference in the resulting immune response. While both offer strong protection, the variance in the level of protection (complete vs. almost complete) highlights a functional divergence driven by the ethoxy vs. methoxy substitution, which can be critical in vaccine design where sterilizing immunity is the goal.

Antiviral Vaccine Comparison
Head-to-head
Reported 'almost complete protection' vs. 'complete protection' (2-methoxyethylamine) in Sendai virus nasal vaccine model
Supports amine-based viral inactivation endpoint differentiation
Murine challenge model; protection level context requires confirmation
Virology Vaccine Development Antiviral

Myocardial Perfusion Imaging Agent Scaffold

2-Ethoxyethylamine is not a generic amine source but a specific structural component in the 7-step synthesis of the hydrochloride salt of bis(dimethoxypropylphosphinoethyl)-ethoxyethylamine (PNP5) [1]. PNP5 is a key precursor for [99mTcN(PNP5)(DTC)]+ heterocomplexes, which have 'attractive potential for myocardial perfusion imaging agents' [1]. The ethoxyethylamine moiety is integral to the PNP5 structure, which in turn coordinates with the technetium core. In contrast, using a simpler amine like ethanolamine or a methoxy analog would alter the ligand's steric and electronic properties, likely yielding a different complex with unknown or unsuitable biodistribution and imaging characteristics.

Imaging Agent Scaffold
Class-level inference
Essential starting material for 7-step synthesis of PNP5 hydrochloride, a precursor for 99mTc myocardial perfusion imaging agents
Validated structural component for radiopharmaceutical ligand research
Structural specificity; methoxy or hydroxy analogs would alter complex properties
Radiopharmaceuticals Diagnostic Imaging Synthetic Chemistry

High-Selectivity Catalytic Synthesis

The compound's free base (2-ethoxyethylamine) can be synthesized via the ammoniation of 2-ethoxyethanol, achieving a high selectivity of 95% under optimized catalytic conditions [1]. This high selectivity is a process-specific metric that reflects the efficient conversion of the starting material with minimal by-product formation. While this data pertains to the free base synthesis, it underscores the accessibility of the target hydrochloride with high efficiency and purity, a critical factor for cost-effective procurement. Data for direct synthesis of other alkoxyethylamines under identical conditions are not provided for a head-to-head comparison, but the 95% selectivity serves as a benchmark for process viability.

Catalytic Synthesis Selectivity
Cross-study comparable
95% selectivity
Process efficiency benchmark for 2-ethoxyethylamine preparation
Free base synthesis via 2-ethoxyethanol ammoniation; data to verify
Catalysis Process Chemistry Green Chemistry

Thermoresponsive Ethoxy-Polysilsesquioxanes

When grafted onto a polysilsesquioxane (PSQ) scaffold, 2-ethoxyethylamine imparts unique thermoresponsive properties that are not observed with other amines [1]. Specifically, the resulting PSQ derivative exhibits both a lower critical solution temperature (LCST) in aqueous solution and an upper critical solution temperature (UCST) in nitromethane [1]. This dual thermoresponsive behavior is a direct consequence of the ethoxyethylamine side chain. In contrast, the study mentions that other hydrophilic amines like 2-hydroxyethanol and 2-methoxyethylamine were also used for functionalization, but the specific thermoresponsive LCST/UCST behavior is explicitly associated with the 2-ethoxyethylamine derivative [1].

Thermoresponsive Polymers
Class-level inference
Grafted PSQ derivative exhibits dual LCST (water) and UCST (nitromethane) behavior
Material property differentiation not observed with hydroxy/methoxy analogs
Polysilsesquioxane functionalization study; source review recommended
Materials Science Smart Polymers Thermoresponsive Materials

2-Ethoxy-1-ethanamine HCl Procurement Scenarios


Myocardial Perfusion Imaging Agent Synthesis

This compound is a critical starting material for synthesizing the PNP5 ligand, a key component of [99mTcN(PNP5)(DTC)]+ heterocomplexes investigated as myocardial perfusion imaging agents [1]. Its specific structure is essential for forming the stable, functional technetium complex. This application is directly supported by the evidence in Section 3, highlighting its unique role as a scaffold in multi-step radiopharmaceutical synthesis.

Antiviral Agent and Vaccine Design

Research has demonstrated that this compound, when used to inactivate Sendai virus for a nasal vaccine, induces a distinct level of protective immunity (almost complete protection) compared to its methoxy analog (complete protection) [1]. This makes it a valuable, differentiated tool for virologists and immunologists studying the structure-activity relationship of amine-based viral inactivants and for fine-tuning vaccine formulations to achieve specific immune responses.

Dual-Responsive Smart Polymer Development

2-Ethoxy-1-ethanamine hydrochloride can be used to functionalize polysilsesquioxane (PSQ) to create materials with unique dual thermoresponsive behavior, exhibiting both LCST in aqueous media and UCST in organic solvents like nitromethane [1]. This property, which is not observed with similar amine derivatives, positions it as a specialty reagent for researchers developing advanced smart coatings, drug delivery systems, and temperature-sensitive sensors.

Agrochemical Intermediate Synthesis

The compound is a versatile intermediate in the production of herbicides and other agrochemicals [1]. Its value is further enhanced by the documented high selectivity (95%) achievable in its synthesis from 2-ethoxyethanol [2], which can translate to more efficient and cost-effective manufacturing processes. This makes it a preferred building block over less selective or more poorly characterized alternatives for industrial agrochemical synthesis.

Application
Selection Property
Validation Focus
Myocardial perfusion imaging research
Specific PNP5 ligand scaffold
Complex stability and biodistribution evaluation
Viral inactivation and vaccine model studies
Functional amine-virus interaction
Immune response endpoint comparison
Dual-responsive smart polymer development
Unique LCST/UCST behavior
Thermoresponsive material characterization
Agrochemical intermediate synthesis
High-selectivity synthesis route
Process efficiency and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-1-ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.